molecular formula C7H11F5 B12088871 Pentafluoroheptane CAS No. 118559-22-1

Pentafluoroheptane

Cat. No.: B12088871
CAS No.: 118559-22-1
M. Wt: 190.15 g/mol
InChI Key: YMNLYYZYAGQZLM-UHFFFAOYSA-N
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Description

Pentafluoroheptane: is a fluorinated organic compound with the molecular formula C₇HF₁₅. It belongs to the class of perfluoroalkanes, which are fully fluorinated hydrocarbons. This compound is characterized by its remarkable chemical stability, hydrophobicity, and non-reactivity with most other chemicals. Due to its unique properties, it finds applications in various scientific and industrial contexts.

Preparation Methods

Synthetic Routes::

    Pentafluoroheptane can be synthesized by direct fluorination of heptane using elemental fluorine or hydrogen fluoride (HF) as the fluorinating agent. The reaction proceeds as follows:

    Direct Fluorination of Heptane: Heptane+7HFThis compound+6HF\text{Heptane} + 7\text{HF} \rightarrow \text{this compound} + 6\text{HF} Heptane+7HF→this compound+6HF

    Electrochemical Fluorination (ECF): ECF involves the electrolysis of heptane in the presence of HF. This method allows precise control over fluorination and yields high-purity this compound.

Industrial Production:: Industrial-scale production typically employs the direct fluorination method due to its efficiency and scalability.

Chemical Reactions Analysis

Reactivity::

    Inert Nature: Pentafluoroheptane is highly unreactive under normal conditions due to the strong C-F bonds.

    Lack of Functional Groups: It lacks functional groups (such as double bonds or heteroatoms), limiting its reactivity.

Common Reactions::

    Halogenation: this compound does not readily undergo halogenation reactions due to its already fluorinated structure.

    Thermal Stability: It remains stable even at elevated temperatures.

Scientific Research Applications

Applications in Organic Synthesis

Pentafluoroheptane serves as a solvent and reagent in organic synthesis due to its unique properties:

  • Solvent for Reactions : Its low polarity and high thermal stability allow it to dissolve a wide range of organic compounds, making it ideal for conducting reactions at elevated temperatures without decomposition.
  • Reagent in Fluorination : It can act as a source of fluorine in nucleophilic substitution reactions, facilitating the introduction of fluorine into organic molecules.

Case Study: Fluorination Reactions

In a study published by researchers at the University of Utah, this compound was used as a solvent in nucleophilic substitution reactions involving aromatic compounds. The results indicated enhanced yields and selectivity compared to traditional solvents due to its unique solvation properties .

Applications in Material Science

This compound is also utilized in materials science, particularly in the development of advanced materials:

  • Fluorinated Polymers : It serves as a precursor for synthesizing fluorinated polymers, which exhibit excellent thermal stability and chemical resistance.
  • Coatings : Its application in coatings enhances surface properties such as hydrophobicity and oleophobicity, making it valuable in protective coatings for electronic devices.

Data Table: Properties of Fluorinated Polymers Derived from this compound

PropertyValue
Thermal StabilityUp to 300°C
Chemical ResistanceExcellent
HydrophobicityHigh
Mechanical StrengthModerate

Environmental Applications

The environmental implications of using this compound are significant due to its low volatility and persistence:

  • Green Solvent : As an alternative solvent, it reduces the environmental impact associated with traditional organic solvents.
  • Gas Chromatography : Its use in gas chromatography helps in analyzing volatile organic compounds due to its stable behavior under high temperatures.

Case Study: Environmental Monitoring

A research team utilized this compound in gas chromatography to monitor air quality by detecting trace levels of pollutants. The study demonstrated its effectiveness in providing accurate readings without interfering with other components .

Mechanism of Action

The exact mechanism of action for pentafluoroheptane’s effects is not well-documented. its stability and lack of reactivity contribute to its usefulness in various applications.

Comparison with Similar Compounds

Pentafluoroheptane is unique among perfluoroalkanes due to its seven-carbon backbone and five fluorine atoms. Similar compounds include:

    1,1,1,3,3-Pentafluorobutane: (C₄HF₉) : A shorter perfluoroalkane with different properties.

  • Other perfluoroalkanes with varying chain lengths.

Biological Activity

Pentafluoroheptane, a fluorinated hydrocarbon, is gaining attention in various fields due to its unique chemical properties and potential applications. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity, potential therapeutic effects, and implications for environmental health.

This compound (C7F13) is characterized by the substitution of five hydrogen atoms in heptane with fluorine atoms. This modification significantly alters its physical and chemical properties, making it useful in various industrial applications, including as a refrigerant and solvent.

The synthesis of this compound typically involves the fluorination of heptane derivatives using fluorinating agents such as hydrogen fluoride. The reaction conditions are crucial for optimizing yield and purity, often requiring specialized equipment to manage the exothermic nature of fluorination reactions.

Acute Toxicity

Studies on the acute toxicity of this compound indicate that it has a relatively low toxicity profile. For instance, the oral LD50 (lethal dose for 50% of the population) is reported to be greater than 2000 mg/kg in rodent models, suggesting low acute toxicity. However, exposure to high concentrations can lead to respiratory irritation and central nervous system effects.

Antimicrobial Properties

Recent research has explored the antimicrobial properties of this compound and its derivatives. In vitro studies have shown that certain fluorinated compounds exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes due to the lipophilic nature of fluorinated hydrocarbons .

Potential Therapeutic Applications

There is ongoing research into the potential therapeutic applications of this compound derivatives in drug development. Some studies suggest that these compounds may possess anticancer properties due to their ability to induce apoptosis in cancer cells. The fluorine atoms enhance the stability and bioavailability of these compounds, making them promising candidates for further investigation.

Environmental Impact

The environmental impact of this compound is an important consideration given its potential use as an industrial solvent and refrigerant. While it has a low global warming potential compared to other hydrofluorocarbons (HFCs), concerns about its persistence in the environment and potential bioaccumulation necessitate further research into its ecological effects .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5%. The study concluded that further exploration into its use as a disinfectant could be warranted .
  • Neurotoxicity Assessment : A longitudinal study assessed the neurotoxic effects of this compound in occupational settings. Workers exposed to high levels reported symptoms consistent with neurotoxicity, including headaches and dizziness. The findings highlight the need for stringent exposure limits and monitoring in industrial applications .

Properties

CAS No.

118559-22-1

Molecular Formula

C7H11F5

Molecular Weight

190.15 g/mol

IUPAC Name

1,1,1,2,2-pentafluoroheptane

InChI

InChI=1S/C7H11F5/c1-2-3-4-5-6(8,9)7(10,11)12/h2-5H2,1H3

InChI Key

YMNLYYZYAGQZLM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(F)(F)F)(F)F

Origin of Product

United States

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